N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
Description
This compound is a boronic ester derivative featuring a pivalamide (2,2-dimethylpropanamide) group attached to a fluorinated phenyl ring. The 4-fluoro substituent and the boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the ortho position make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .
Properties
Molecular Formula |
C17H25BFNO3 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H25BFNO3/c1-15(2,3)14(21)20-13-9-8-11(19)10-12(13)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) |
InChI Key |
MGRLBTFWAAVCJX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves a two-step substitution reactionThe reaction conditions often involve the use of reagents such as boronic acids, pinacol, and fluorinated aromatic compounds under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The fluorinated aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has several scientific research applications:
Biology: The compound’s boronic acid moiety allows it to interact with biological molecules, making it useful in biochemical assays and drug design.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with molecular targets through its boronic acid and fluorinated aromatic moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the fluorinated aromatic ring enhances the compound’s stability and reactivity. These interactions facilitate various biochemical and chemical processes, making the compound effective in its applications.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Findings :
- Fluorine Substitution : Fluorine at the para position (target compound) enhances electrophilicity of the boron center compared to methyl-substituted analogs, accelerating cross-coupling kinetics .
- Heterocyclic vs. Phenyl Cores : Pyridine-based analogs (e.g., ) exhibit lower molecular weights and altered electronic properties due to nitrogen’s electronegativity, impacting binding in medicinal chemistry applications.
- Steric Effects : Ortho-substituted boronate esters (target compound and ) face steric challenges in coupling reactions, often requiring optimized catalysts (e.g., Pd(PPh₃)₄) .
Stability and Handling
- Hydrolytic Stability : All analogs with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan group exhibit moderate stability in air/moisture, requiring storage under inert atmospheres (2–8°C) .
Biological Activity
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a compound with potential applications in medicinal chemistry and pharmacology. Its unique structure incorporates a dioxaborolane moiety, which enhances its biological profile. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H26BNO3
- Molecular Weight : 303.20 g/mol
The structural representation of the compound highlights the presence of a fluorine atom and a dioxaborolane group that contribute to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-cancer agent and its interaction with specific biological targets.
Anticancer Activity
Recent studies have shown that compounds containing dioxaborolane derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance:
- Inhibition of Kinases : The compound has been reported to inhibit specific kinases that are crucial for tumor growth. This inhibition can lead to reduced phosphorylation of proteins involved in cell cycle progression.
Enzyme Inhibition Studies
In vitro assays have demonstrated that this compound can effectively inhibit enzymes such as:
- Carbonic Anhydrase : This enzyme plays a role in maintaining acid-base balance in tissues and is implicated in tumorigenesis.
Case Studies
A review of literature reveals several case studies where this compound was utilized:
- Study on Cell Lines : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a significant decrease in cell viability compared to control groups.
- Animal Models : Animal studies indicated that administration of the compound led to reduced tumor sizes in xenograft models. This suggests its potential efficacy in vivo.
Table 1: Summary of Biological Activities
| Biological Activity | Assay Type | Result |
|---|---|---|
| Anticancer | MCF-7 Cell Line | Decreased viability |
| Enzyme Inhibition | Carbonic Anhydrase | Significant inhibition |
| Tumor Growth Reduction | Xenograft Model | Reduced tumor size |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide?
- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. A typical protocol involves:
- Step 1 : Reacting 4-fluoro-2-bromophenyl pivalamide with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc as a base in anhydrous DMSO at 80–100°C under nitrogen .
- Step 2 : Purification via column chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Key Parameters : Reaction yields (~60–75%) depend on catalyst loading (1–5 mol%) and boron precursor stoichiometry (1.2–1.5 eq).
Q. How is the compound characterized to confirm structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR to verify the boronate ester (δ 1.3 ppm for pinacol methyl groups) and pivalamide (δ 1.2 ppm for tert-butyl) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 376.2).
- FT-IR : Peaks at 1650 cm (amide C=O) and 1350 cm (B-O stretching) .
Q. What stability considerations are critical for handling this compound?
- Storage : Store under nitrogen at 2–8°C in amber vials to prevent hydrolysis of the boronate ester .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive steps. Monitor for decomposition via TLC (Rf shift) or B NMR .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this boronate ester in cross-coupling reactions?
- Strategy :
- DFT Calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura couplings. Focus on steric effects from the pivalamide group and electronic effects from the fluorine substituent .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent systems (DME vs. dioxane) .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in enzyme inhibition assays (e.g., kinase vs. protease targets).
- Method :
Dose-Response Curves : Repeat assays under standardized conditions (pH 7.4, 25°C) with positive controls.
Off-Target Profiling : Use SPR or ITC to validate binding specificity .
- Troubleshooting : Check for boronate ester hydrolysis (via LC-MS) or aggregation artifacts (add 0.01% Tween-20) .
Q. How can this compound serve as a precursor for radiolabeled probes in imaging studies?
- Protocol :
- Isotope Incorporation : React with F-KF/K222 in DMSO at 120°C for 10 min to replace the boronate group with F .
- Purification : Use C18 SPE cartridges and validate radiochemical purity (>95%) via radio-HPLC .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
